Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]- Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]-
Brand Name: Vulcanchem
CAS No.: 951913-94-3
VCID: VC16267658
InChI: InChI=1S/C15H17NO/c1-11-4-3-5-15(12(11)2)17-10-13-6-8-14(16)9-7-13/h3-9H,10,16H2,1-2H3
SMILES:
Molecular Formula: C15H17NO
Molecular Weight: 227.30 g/mol

Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]-

CAS No.: 951913-94-3

Cat. No.: VC16267658

Molecular Formula: C15H17NO

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]- - 951913-94-3

Specification

CAS No. 951913-94-3
Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
IUPAC Name 4-[(2,3-dimethylphenoxy)methyl]aniline
Standard InChI InChI=1S/C15H17NO/c1-11-4-3-5-15(12(11)2)17-10-13-6-8-14(16)9-7-13/h3-9H,10,16H2,1-2H3
Standard InChI Key MIAKMSOFFPAGML-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)OCC2=CC=C(C=C2)N)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The hydrochloride salt of the compound has the molecular formula C₁₄H₁₆ClNO and a molecular weight of 249.736 g/mol . The free base form, 4-(2,3-dimethylphenoxy)aniline, corresponds to C₁₄H₁₅NO with a molecular weight of 213.28 g/mol.

Structural Features

The molecule consists of:

  • A primary aniline group (─NH₂) attached to a benzene ring.

  • A 2,3-dimethylphenoxy group linked via a methylene bridge (─CH₂─O─) at the para position relative to the amino group.
    The 2,3-dimethyl substitution on the phenoxy ring introduces steric hindrance, influencing reactivity and binding interactions .

Table 1: Key Structural and Identifier Data

PropertyValueSource
CAS Number155106-50-6
IUPAC Name4-(2,3-Dimethylphenoxy)aniline
SMILESCC1=C(C(=CC=C1)OC2=CC=C(C=C2)N)C
InChIKeyUYLSXBMCHFZRQP-UHFFFAOYSA-N

Physicochemical Properties

Thermal and Physical Properties

  • Boiling Point: 344.9°C at 760 mmHg .

  • Density: 1.094 g/cm³ .

  • Flash Point: 164.3°C, indicating moderate flammability .

  • Vapor Pressure: 6.37 × 10⁻⁵ mmHg at 25°C, suggesting low volatility .

  • Refractive Index: 1.599, typical for aromatic amines .

Solubility and Partitioning

  • Water Solubility: Limited solubility due to hydrophobic aromatic rings; estimated at <5 g/L .

  • LogP: 5.06, reflecting high lipophilicity and membrane permeability .

  • Polar Surface Area (PSA): 35.25 Ų, indicating moderate polarity .

Synthesis and Derivatives

Synthetic Routes

The compound is typically synthesized via nucleophilic aromatic substitution or Ullmann coupling:

  • Mitsunobu Reaction:

    • Reaction of 2,3-dimethylphenol with 4-nitrobenzyl alcohol, followed by reduction of the nitro group to an amine using hydrogenation or catalytic methods .

  • Direct Coupling:

    • Using a palladium catalyst to couple 2,3-dimethylphenol with 4-bromoaniline under basic conditions .

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to form the water-soluble hydrochloride salt (C₁₄H₁₆ClNO), enhancing stability for pharmaceutical formulations .

Applications and Biological Relevance

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and epigenetic modulators. Its rigid aromatic structure facilitates interactions with hydrophobic protein pockets, as seen in bromodomain inhibitors .

Agrochemical Uses

Derivatives of 4-(2,3-dimethylphenoxy)aniline are explored as herbicides and pesticides, leveraging its lipophilicity for leaf penetration and systemic activity .

Material Science

The phenoxy-methyl group enhances thermal stability, making it useful in polyimide resins and high-performance polymers .

Future Research Directions

  • Structure-Activity Relationships: Modifying the methyl substituents to optimize binding affinity for biological targets .

  • Green Synthesis: Developing catalytic methods to reduce waste in large-scale production .

  • Drug Delivery: Exploiting its lipophilicity for nanoparticle-based formulations.

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